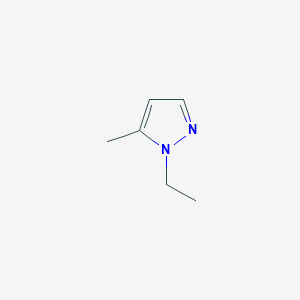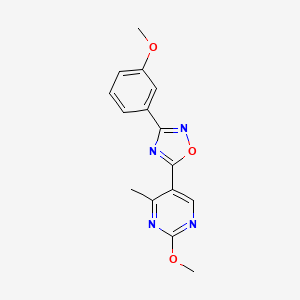
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure is often found in compounds with antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides or the reaction of hydrazonoyl halides with various reagents. For example, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involves starting with 2-methoxybenzohydrazide, forming a hydrazone, cyclizing to oxadiazole, and then treating with hydrazine hydrate to afford the final product . Similarly, other oxadiazole derivatives are synthesized from different starting materials, such as 2-aminopyridine, followed by various reactions including cyclization and substitution to achieve the desired oxadiazole analogues .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by various spectroscopic methods, including IR, NMR, and HRMS. X-ray crystallography is also used to determine the spatial structure of these compounds, as seen in the study of a related oxadiazole compound . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to predict structural parameters and vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo a variety of chemical reactions. For instance, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been observed, resulting in the formation of kinetic and thermodynamic products . Lewis acids and oxidizing agents can mediate ring transformations, as demonstrated by the synthesis of 2-methoxy-1H-imidazole from 5-aminopyrimidin-4(3H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their substituents. These compounds exhibit absorption and luminescence spectra with maxima that vary depending on the substituents attached to the oxadiazole ring and the solvent polarity . The luminescence quantum yield of these compounds can be high
Aplicaciones Científicas De Investigación
Organic Electronics
One study focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system for use in organic light-emitting diodes (LEDs). This work demonstrated that certain oxadiazole derivatives could serve as efficient hole-blocking materials, improving the device performance of LEDs when used with specific emissive materials (Wang et al., 2001).
Anticancer and Antimicrobial Activities
Another area of research has been the synthesis of oxadiazole analogues with potential anticancer and antimicrobial properties. These compounds were tested against various cancer cell lines and showed selective anticancer activities, with some derivatives demonstrating significant growth inhibition. Additionally, certain oxadiazole derivatives exhibited notable antimicrobial activities, highlighting their potential as therapeutic agents (Ahsan & Shastri, 2015).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their corrosion inhibition properties. One study assessed the efficacy of these compounds as inhibitors for mild steel in sulfuric acid, using various analytical methods. The findings indicated that these inhibitors could effectively protect metal surfaces, suggesting applications in industrial maintenance and preservation (Ammal et al., 2018).
Antimicrobial Assessment
Research into novel coumarins featuring 1,2,4-oxadiazole highlighted the antibacterial and antifungal activities of synthesized compounds. These studies provide a foundation for the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Krishna et al., 2015).
Antitubercular Agents
The structural characterization and antibacterial properties of certain oxadiazole derivatives have shown promise in combating tuberculosis. By synthesizing and evaluating these compounds, researchers aim to develop more effective treatments against this infectious disease, underscoring the versatility and potential of oxadiazole derivatives in pharmaceutical applications (Richter et al., 2023).
Propiedades
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-12(8-16-15(17-9)21-3)14-18-13(19-22-14)10-5-4-6-11(7-10)20-2/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPIKKCOYKTYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

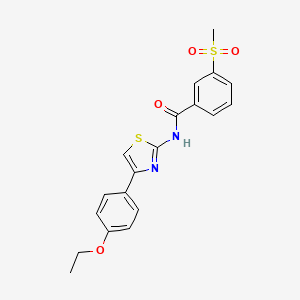

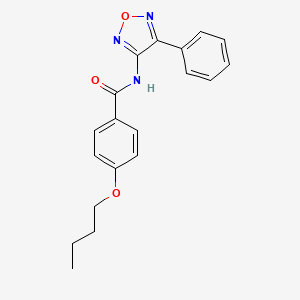
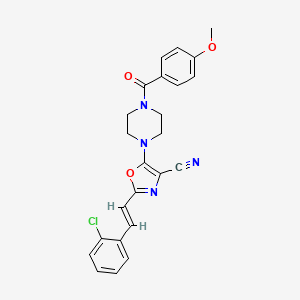
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)


![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)
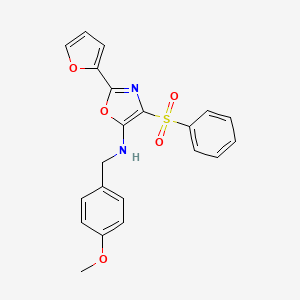
![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)
